![molecular formula C20H30 B15166707 1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene CAS No. 647834-65-9](/img/structure/B15166707.png)
1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its unique structure, which includes a benzene ring substituted with a dimethylundeca-dienyl group. It is commonly used in various scientific and industrial applications due to its distinct chemical properties.
准备方法
The synthesis of 1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene involves several steps. One common method includes the alkylation of a benzene derivative with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst . Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity of the final product.
化学反应分析
1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alkanes.
科学研究应用
1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .
相似化合物的比较
1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene can be compared with other similar compounds such as:
Geraniol: A monoterpenoid and alcohol that shares a similar structural motif but lacks the benzene ring.
Curcumene: A sesquiterpene with a similar carbon skeleton but different functional groups.
p-Cymene: A related aromatic compound with a simpler structure, lacking the extended alkyl chain.
These comparisons highlight the unique structural features and chemical properties of this compound, making it valuable for specific applications in various fields.
属性
CAS 编号 |
647834-65-9 |
|---|---|
分子式 |
C20H30 |
分子量 |
270.5 g/mol |
IUPAC 名称 |
1-[(2R)-6,10-dimethylundeca-5,9-dien-2-yl]-4-methylbenzene |
InChI |
InChI=1S/C20H30/c1-16(2)8-6-9-17(3)10-7-11-19(5)20-14-12-18(4)13-15-20/h8,10,12-15,19H,6-7,9,11H2,1-5H3/t19-/m1/s1 |
InChI 键 |
IYQVATJMGUYOMV-LJQANCHMSA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@H](C)CCC=C(C)CCC=C(C)C |
规范 SMILES |
CC1=CC=C(C=C1)C(C)CCC=C(C)CCC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)

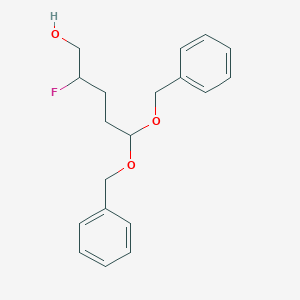

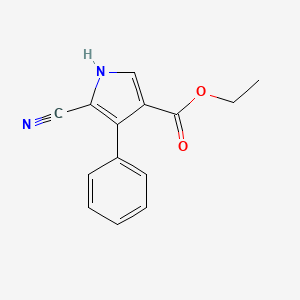
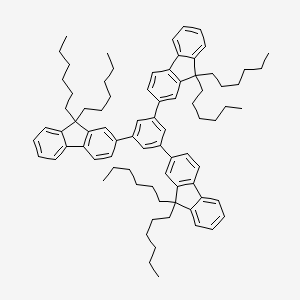

![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)
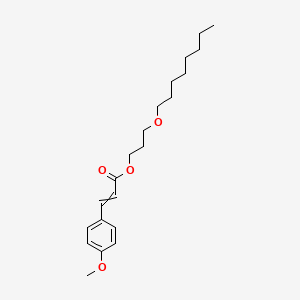
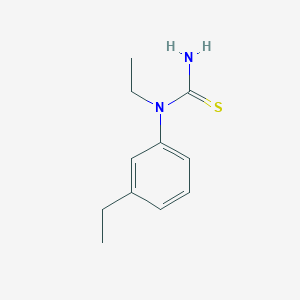
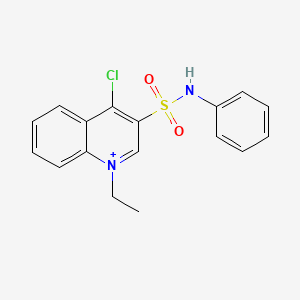
![Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]-](/img/structure/B15166702.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15166705.png)
![N-[{3-[Hydroxy(dimethyl)silyl]propyl}(methyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B15166711.png)
